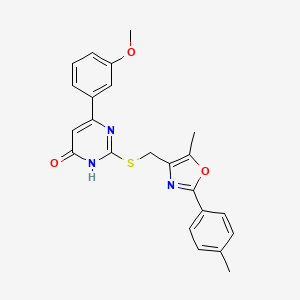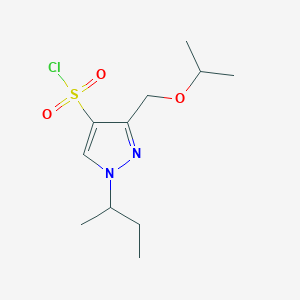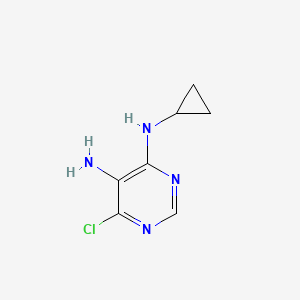![molecular formula C17H24N2O3 B2468612 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide CAS No. 921811-85-0](/img/structure/B2468612.png)
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide, also known as TBOA, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Mecanismo De Acción
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide selectively inhibits the activity of glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate into the presynaptic terminal, leading to an increase in extracellular glutamate levels. The excess glutamate can then activate postsynaptic glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide leads to an increase in extracellular glutamate levels, which can activate N-methyl-D-aspartate (NMDA) receptors and cause excitotoxicity. This can lead to neuronal damage and cell death. N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has also been shown to induce seizures in animal models, further highlighting its potential as a tool for studying epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has several advantages as a tool for studying glutamate transporters. It is a selective inhibitor of glutamate transporters, which allows for the investigation of the specific role of these transporters in different neurological disorders. N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is also relatively easy to synthesize and has a high yield. However, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has some limitations as well. It is a potent inhibitor of glutamate transporters and can cause excitotoxicity and neuronal damage at high concentrations. This can limit its use in certain experiments. Additionally, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has a short half-life and can rapidly degrade in vivo, which can make it difficult to use in animal models.
Direcciones Futuras
There are several future directions for the study of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide. One potential area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide could be used to study the effect of glutamate transporter dysfunction on disease progression. Another potential area of research is the development of more selective inhibitors of glutamate transporters. N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a potent inhibitor of all glutamate transporters, and more selective inhibitors could allow for the investigation of the specific role of different transporters in different neurological disorders. Finally, N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide could be used in the development of new treatments for neurological disorders. Inhibition of glutamate transporters has been shown to have therapeutic potential in certain conditions, and N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide could be used as a starting point for the development of new drugs.
Métodos De Síntesis
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide involves the reaction of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography. The yield of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is typically around 70%.
Aplicaciones Científicas De Investigación
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its removal from the synaptic cleft is crucial for proper neuronal function. Inhibition of glutamate transporters by N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. This property of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has been used in various studies to investigate the role of glutamate transporters in different neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)14(20)18-11-7-8-13-12(9-11)19(6)15(21)17(4,5)10-22-13/h7-9H,10H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGGEMNJDPUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2468530.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B2468531.png)


![5-Chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2468534.png)
![4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2468539.png)
![2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic Acid](/img/structure/B2468541.png)
![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)

![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate](/img/structure/B2468544.png)

![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2468549.png)
